molecular formula C14H16F3NO4 B13214484 5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid

5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid

Cat. No.: B13214484
M. Wt: 319.28 g/mol
InChI Key: ASPAJBVORKKXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid is a specialized organic building block designed for advanced research applications. This compound features a benzyloxycarbonyl (Cbz) group, a widely used protecting group for amines in synthetic organic chemistry, particularly in multi-step peptide synthesis. The integration of the trifluoromethyl (CF3) group is of significant interest in medicinal chemistry and drug discovery due to its ability to profoundly influence a molecule's metabolic stability, lipophilicity, and overall bioavailability. The primary research value of this reagent lies in its role as a key intermediate for constructing more complex molecules. Researchers can utilize the carboxylic acid moiety for coupling reactions, while the Cbz-protected amine can be selectively deprotected to reveal a free amine for further chain elongation or functionalization. The presence of the trifluoromethyl group attached to an alkane chain makes this compound a valuable scaffold for developing protease inhibitors, enzyme substrates, or other bioactive compounds where the CF3 group can modulate electronic properties and binding affinity. As with all such specialized reagents, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

5-(phenylmethoxycarbonylamino)-3-(trifluoromethyl)pentanoic acid

InChI

InChI=1S/C14H16F3NO4/c15-14(16,17)11(8-12(19)20)6-7-18-13(21)22-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,21)(H,19,20)

InChI Key

ASPAJBVORKKXMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • Starting Materials: The synthesis begins with 5-aminopentanoic acid and benzyl chloroformate.
  • Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the benzyloxycarbonyl group.

Purification Techniques

  • Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
  • Optimization: Reaction conditions are optimized for maximum yield and purity.
  • Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the compound meets industrial standards.

Chemical Reactions Analysis

5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions.

Major Products

Research Findings and Applications

This compound is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.
  • Biology: The compound is used in the study of enzyme inhibition and protein modification.
  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Data Table: Comparison of Similar Compounds

Compound Name Biological Activity IC50 (nM) Target
This Compound Potential CCR2 antagonist TBD CCR2
3,5-bis(trifluoromethyl)benzyl L-arylglycinamide CCR2 antagonist 30 Human monocytes
Poly(2-oxazoline)-N,N-dimethyl-n-dodecylamine Antimicrobial against S. aureus TBD Bacterial membranes

Chemical Reactions Analysis

Types of Reactions

5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Primary amines.

    Substitution Products: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.

    Pathways Involved: It affects biochemical pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS/Identifier Key Substituents Protecting Group Molecular Weight* Key Properties/Applications
Target Compound 1258651-14-7 3-(trifluoromethyl) Cbz ~325.3 (calc.) High lipophilicity; potential protease inhibitor intermediate
5-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid 50986501 3-(trifluoromethyl) Boc 297.3 (C₁₁H₁₈F₃NO₄) Acid-labile protection; used in solid-phase peptide synthesis
5-{[(Benzyloxy)carbonyl]amino}pentanoic acid 23135-50-4 None (unsubstituted) Cbz 249.3 (C₁₃H₁₅NO₄) Simpler analog; lower lipophilicity; scaffold for linker chemistry
(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid N/A 5-phenyl Boc 307.4 (C₁₆H₂₁NO₄) Chiral center; phenyl group enhances aromatic interactions
3-((S)-2-(((Benzyloxy)carbonyl)amino)-3-methylbutanamido)-5-fluoro-4-oxopentanoic acid 582316-00-5 5-fluoro, 4-oxo, amide linkage Cbz ~423.4 (calc.) Amide functionality for peptide backbone mimicry; fluorinated for stability

*Molecular weights approximated from molecular formulas where explicit data are unavailable.

Key Comparison Points

Protecting Group Chemistry Cbz (Benzyloxycarbonyl): Requires hydrogenolysis (H₂/Pd) for removal, compatible with acid-sensitive substrates . Boc (tert-Butoxycarbonyl): Cleaved under mild acidic conditions (e.g., TFA), preferred in orthogonal protection strategies .

Substituent Effects Trifluoromethyl (-CF₃): Enhances lipophilicity (logP ↑) and metabolic stability compared to non-fluorinated analogs. This group is critical in drug candidates targeting hydrophobic enzyme pockets . Phenyl vs. Trifluoromethyl: Phenyl groups (e.g., ) improve π-π stacking in receptor binding but lack the electron-withdrawing effects of CF₃, which can modulate pKa of adjacent functional groups.

Physicochemical Properties Solubility: The carboxylic acid group in all compounds provides aqueous solubility at physiological pH. However, the CF₃ group in the target compound reduces solubility compared to unsubstituted analogs like 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid . Stability: Fluorinated analogs (e.g., 5-fluoro in ) resist oxidative metabolism, extending half-life in vivo compared to non-halogenated versions.

Synthetic Utility

  • The target compound’s synthesis shares steps with fluorinated levulinic acid analogs (e.g., compound 13 in ), highlighting its role as a fluorinated building block.
  • Boc-protected analogs (e.g., ) are favored in automated peptide synthesis due to compatibility with Fmoc strategies.

Research Findings

  • Metabolic Stability : Trifluoromethyl groups, as in the target compound, are widely documented to reduce CYP450-mediated metabolism, a feature leveraged in pro-drug design .
  • Protecting Group Compatibility: Cbz is less versatile than Boc in multi-step syntheses due to harsher deprotection conditions, but it remains valuable in niche applications (e.g., hydrogenolysis-tolerant substrates) .
  • Structural Analogues: Compounds like 5-{[(benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid (CAS: 2059932-54-4 ) demonstrate modularity in substituent design for tuning steric and electronic properties.

Biological Activity

5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules. The presence of the benzyloxycarbonyl group may contribute to its ability to interact with biological targets.

  • Molecular Formula : C13H14F3N1O3
  • Molecular Weight : 291.25 g/mol

Research indicates that compounds with similar structures often function as antagonists or inhibitors in various biological pathways. The trifluoromethyl group can modulate receptor interactions, potentially affecting signaling pathways involved in inflammation and immune responses.

Biological Activity

  • Antagonistic Properties :
    • Similar compounds have been identified as antagonists for chemokine receptors, which are pivotal in inflammatory processes. For instance, glycinamide-based CCR2 antagonists exhibited significant binding affinity and functional blockade of MCP-1 induced responses in human monocytes .
  • Antimicrobial Activity :
    • Compounds with similar functionalities have shown antimicrobial properties. For example, poly(2-oxazoline) derivatives with amino groups demonstrated high activity against Staphylococcus aureus and Escherichia coli .
  • Enzymatic Inhibition :
    • There is potential for this compound to inhibit specific enzymes involved in metabolic pathways. The incorporation of a benzyloxycarbonyl group may enhance enzyme binding due to increased steric effects.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Study on CCR2 Antagonists : A systematic modification led to potent glycinamide-based CCR2 antagonists, where compounds displayed IC50 values in the nanomolar range against human monocytes and CHO cells expressing human CCR2b .
  • Polymeric Systems : Research on functionalized poly(2-oxazoline)s indicated that structural modifications significantly influenced antimicrobial activity through interactions with bacterial membranes .

Data Table: Comparison of Similar Compounds

Compound NameBiological ActivityIC50 (nM)Target
5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acidPotential CCR2 antagonistTBDCCR2
3,5-bis(trifluoromethyl)benzyl L-arylglycinamideCCR2 antagonist30Human monocytes
Poly(2-oxazoline)-N,N-dimethyl-n-dodecylamineAntimicrobial against S. aureusTBDBacterial membranes

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